Purity and Moisture Content: Supplier-Documented Quality Advantages Over the Methyl Ester Analog
When compared to its closest commercially available analog, methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate (CAS 1245649-70-0), the ethyl ester derivative (CAS 122948-57-6) is supplied with a higher minimum purity specification and stricter moisture control, directly impacting yield in water-sensitive cross-coupling reactions. The ethyl ester is routinely available at 98% purity (HPLC) with a maximum moisture content of 0.5%, as specified by Capot Chemical [1]. In contrast, the methyl ester is typically listed at 95% purity by multiple suppliers, with some not explicitly stating the moisture specification . This 3% differential in minimum guaranteed purity, combined with defined low moisture content, reduces the risk of catalyst poisoning and off-target side reactions during scale-up synthesis [2].
| Evidence Dimension | Minimum Guaranteed Purity / Maximum Moisture Content |
|---|---|
| Target Compound Data | Purity: 98% (HPLC); Moisture: ≤0.5% |
| Comparator Or Baseline | Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate (CAS 1245649-70-0): Purity: 95% (Typical) |
| Quantified Difference | +3% absolute purity; unspecified moisture vs. ≤0.5% |
| Conditions | Supplier product specifications (Capot Chemical, Bidepharm, MolCore) |
Why This Matters
Higher and more stringently controlled purity reduces the likelihood of catalyst deactivation and simplifies purification, which is a critical factor for procurement decisions in multi-step synthesis and process chemistry.
- [1] Capot Chemical Co., Ltd. Product Specification: Ethyl 4-(trifluoromethylsulfonyloxy)cyclohex-3-enecarboxylate, CAS 122948-57-6. View Source
- [2] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457–2483. View Source
